molecular formula C17H21N3O4 B3010595 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide CAS No. 2400587-33-7

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide

Cat. No. B3010595
CAS RN: 2400587-33-7
M. Wt: 331.372
InChI Key: GWGYJVJSEKOHEC-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been of particular interest to researchers due to its potential applications in the fields of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide involves its interaction with GPCRs. The compound binds to the receptor and alters its conformation, leading to changes in downstream signaling pathways. The exact mechanism of action may vary depending on the specific GPCR being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific GPCR being targeted. The compound has been shown to modulate various signaling pathways, including those involved in neurotransmitter release, inflammation, and cell proliferation. The compound may also have effects on ion channels and transporters, further impacting cellular function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide in lab experiments is its ability to selectively modulate specific GPCRs. This allows researchers to study the function of individual receptors without interference from other signaling pathways. However, there are also limitations to using this compound. The effects of the compound may vary depending on the specific GPCR being targeted, and its effects may not be generalizable to other receptors.

Future Directions

There are several future directions for research involving 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide. One area of interest is the development of new compounds that can selectively target specific GPCRs with greater potency and specificity. Another area of interest is the study of the compound's effects on different cell types and in different disease states. Finally, there is interest in using this compound as a tool for drug discovery, as it may be possible to identify new compounds with therapeutic potential by studying their effects on GPCRs.
Conclusion:
This compound is a valuable tool for scientific research, particularly in the study of GPCRs. The compound's ability to selectively modulate specific receptors makes it a valuable tool for studying their function, and there are several future directions for research involving this compound. Further research is needed to fully understand the compound's mechanism of action and its potential applications in drug discovery.

Synthesis Methods

The synthesis of 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide involves a multistep process. The starting material for the synthesis is 4-(4-oxoazetidin-2-yl)oxybenzaldehyde, which is reacted with methylamine to form the intermediate product. This intermediate is then reacted with 3-aminocaprolactam to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide has been used in scientific research for various applications. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling. The compound has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

1-methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20-9-3-2-4-13(17(20)23)16(22)18-11-5-7-12(8-6-11)24-15-10-14(21)19-15/h5-8,13,15H,2-4,9-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGYJVJSEKOHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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